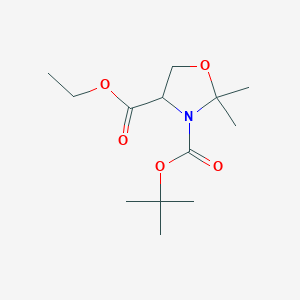![molecular formula C12H14N2O2 B11720212 Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structure, which includes an imidazo ring fused to a pyridine ring. It is an important intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which are valuable in medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a three-step reaction process . The synthesis typically involves the following steps:
Formation of the Imidazo Ring: The initial step involves the formation of the imidazo ring through a cyclization reaction.
Introduction of the Ethyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives .
科学研究应用
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
相似化合物的比较
Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound lacks the ethyl ester group, which may affect its reactivity and biological activity.
2-Methylimidazo[1,2-a]pyridine-3-carboxylate: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and applications.
Imidazo[1,2-a]pyridine-3-carboxamide: The amide derivative may have different solubility and stability characteristics compared to the ester.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h5-8H,3-4H2,1-2H3 |
InChI 键 |
QVHWXFQTLLWDBP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N2C=CC=CC2=N1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B11720141.png)




![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
![[3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
![5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720195.png)


